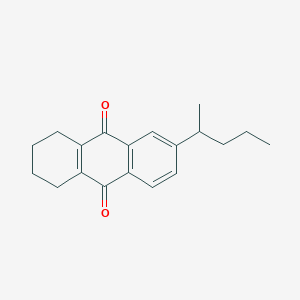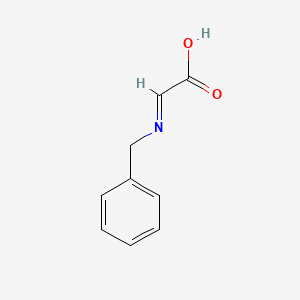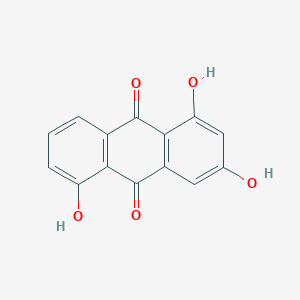
1,3,5-Trihydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trihydroxyanthraquinone is an organic compound formally derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups. This compound is one of several isomeric trihydroxyanthraquinones, which are known for their historical significance as dyes . The molecular formula of this compound is C14H8O5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trihydroxyanthraquinone can be synthesized through various synthetic routes. One common method involves the hydroxylation of anthraquinone derivatives under controlled conditions. The reaction typically requires a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it back to its parent anthraquinone or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various quinones, reduced anthraquinones, and substituted anthraquinone derivatives .
Aplicaciones Científicas De Investigación
1,3,5-Trihydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trihydroxyanthraquinone involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells . The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
1,3,5-Trihydroxyanthraquinone can be compared with other similar compounds, such as:
1,2,4-Trihydroxyanthraquinone (Purpurin): Known for its use as a natural dye and its biological activities.
1,2,5-Trihydroxyanthraquinone (Oxyanthrarufin): Another isomer with distinct chemical properties and applications.
1,2,6-Trihydroxyanthraquinone (Flavopurpurin): Used in dyeing and has potential biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its isomers .
Propiedades
Número CAS |
52431-73-9 |
|---|---|
Fórmula molecular |
C14H8O5 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
1,3,5-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-6-4-8-12(10(17)5-6)13(18)7-2-1-3-9(16)11(7)14(8)19/h1-5,15-17H |
Clave InChI |
NAOLWIGVYRIGTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


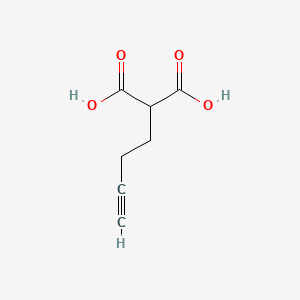
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
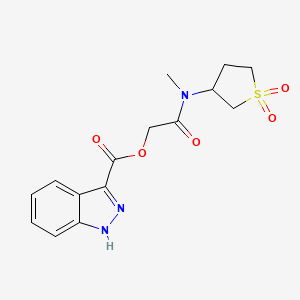
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
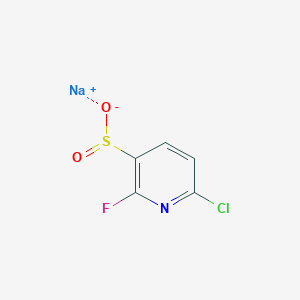
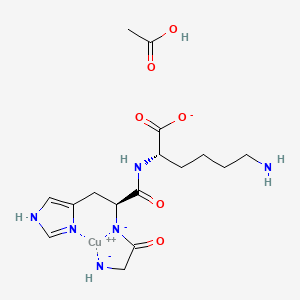


![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
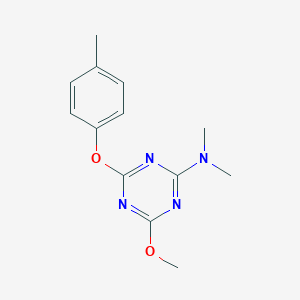
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
